DIETHYL (4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
Overview
Description
Diethyl (4-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzyl)phosphonate is a complex organic compound that features a benzothiazole ring, a phosphonate group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL (4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE typically involves multiple steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO.
Acetylation: The benzothiazole derivative is then acetylated using acetic anhydride or acetyl chloride to introduce the acetyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Diethyl (4-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which DIETHYL (4-{[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The phosphonate group may also play a role in binding to specific molecular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzyl)phosphonate
- Diethyl (4-{[(1,3-benzimidazol-2-ylthio)acetyl]amino}benzyl)phosphonate
Uniqueness
Diethyl (4-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzyl)phosphonate is unique due to the presence of the benzothiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that contain benzoxazole or benzimidazole rings .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N2O4PS2/c1-3-25-27(24,26-4-2)13-15-9-11-16(12-10-15)21-19(23)14-28-20-22-17-7-5-6-8-18(17)29-20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JADMXXHTURUMQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N2O4PS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.